(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-4-2-6-14-15(11)19-17(23-14)22-13-9-20(10-13)16(21)12-5-3-7-18-8-12/h2-8,13H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJJMVFXETZIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. It features an azetidine ring, a thiazole moiety, and a pyridine group, which together suggest various pharmacological properties. Understanding its biological activity is crucial for its potential application in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₂S |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1795194-40-9 |
The primary mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. The thiazole ring is known for its ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. This interaction may lead to various biochemical responses that can be exploited for therapeutic purposes.
Antiproliferative Effects
Research indicates that compounds containing the benzothiazole structure often exhibit significant antiproliferative activity against various human cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cell growth in cancers such as cervical, breast, and colon cancer due to their ability to disrupt microtubule dynamics through tubulin binding .
CNS Activity
The compound has also been evaluated for its central nervous system (CNS) activity. Its lipophilicity and permeability suggest potential use in treating neurological disorders. Preclinical studies have indicated that it may interact favorably within the CNS environment, enhancing its therapeutic profile against conditions such as pain and metabolic disorders .
Case Studies
- Cancer Cell Lines : In a study evaluating the antiproliferative effects of benzothiazole derivatives, compounds similar to (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone exhibited IC50 values in the low micromolar range against HeLa cells, indicating strong potential as antitumor agents .
- Metabolic Disorders : Another investigation highlighted the compound's potential in managing metabolic disorders, including obesity and diabetes. The findings suggested that it could modulate pathways involved in metabolic regulation, although further studies are needed to elucidate the exact mechanisms .
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives suggests moderate solubility in water and better solubility in organic solvents. This characteristic is essential for drug formulation and delivery systems.
Q & A
What synthetic routes are recommended for preparing (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
Intermediate Preparation : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF under reflux (4–6 hours) to form thiourea intermediates .
Cyclization : Treating the thiourea derivative with formaldehyde and HCl (90–95°C, 4 hours) to cyclize into oxadiazinane or triazinane frameworks, depending on the amine used .
Purification : Recrystallization from ethanol or methanol yields the final product, confirmed via ¹H/¹³C NMR, HRMS, and IR spectroscopy to validate structural integrity .
How can chemoselective reactions be optimized for modifying the azetidine ring?
Advanced Strategy:
- Reagent Selection : Use alkyl halides or amino acid esters (e.g., methyl thiocarbamate) to target specific reactive sites on the azetidine ring while preserving the benzo[d]thiazol-2-yloxy group .
- Solvent and Catalyst : Employ polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) to enhance selectivity .
- Monitoring : Track reaction progress via TLC and adjust reaction times (2–4 hours) to minimize side products like thiazolidin-4-one derivatives .
What spectroscopic techniques are critical for characterizing this compound?
Key Methods:
- ¹H/¹³C NMR : Assign peaks to confirm the azetidine C-O linkage (δ ~3.5–4.5 ppm) and pyridinyl methanone carbonyl (δ ~165–170 ppm) .
- HRMS : Verify molecular mass with <2 ppm error to distinguish from analogs (e.g., methyl vs. methoxy substituents) .
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1720 cm⁻¹, C-S at ~680 cm⁻¹) .
How can contradictory SAR data involving pyridinyl and benzo[d]thiazol groups be resolved?
Analytical Approach:
- Systematic Substituent Variation : Compare analogs with methoxy, nitro, or halogen substituents to isolate electronic vs. steric effects .
- Computational Modeling : Use DFT calculations to assess substituent impacts on dipole moments and binding affinities .
- Biological Assays : Validate hypotheses via in vitro testing (e.g., enzyme inhibition) to correlate structural changes with activity .
How does the methanone group’s electronic configuration influence reactivity?
Mechanistic Insight:
- Electron-Withdrawing Effect : The pyridinyl methanone carbonyl polarizes the azetidine ring, enhancing susceptibility to nucleophilic attack at the azetidine nitrogen .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic additions, as shown in related methanone derivatives .
- Dipole Moment Analysis : Excited-state dipole measurements (via solvatochromic shifts) predict reactivity in photoactivated reactions .
What are common side products during synthesis, and how are they identified?
Troubleshooting Guide:
- Thiourea Oligomers : Formed during incomplete cyclization; detected via HRMS (higher m/z) and removed via column chromatography .
- Oxidation Byproducts : E.g., sulfoxides from thioether groups; identified by S=O stretches (~1050 cm⁻¹) in IR .
- Purification : Use gradient elution (ethyl acetate/hexane) to separate isomers or regioirregular products .
What computational methods predict the compound’s bioavailability?
Advanced Modeling:
- LogP Calculations : Estimate lipophilicity using software (e.g., Schrödinger) to optimize substituents for blood-brain barrier penetration .
- Molecular Dynamics : Simulate interactions with target proteins (e.g., kinase domains) to prioritize synthesis of high-affinity analogs .
How do solvent polarity and pH affect the compound’s stability?
Experimental Design:
- Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) and solvents (e.g., methanol, acetonitrile) .
- HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed azetidine) under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
